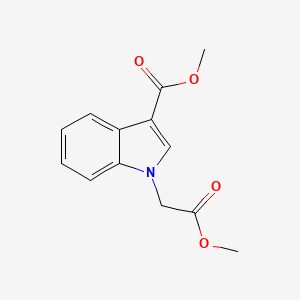
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and potential biological activity.
科学研究应用
Compound 1 has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In addition, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases. Furthermore, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been used as a tool N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide for the study of protein-protein interactions, particularly in the context of intrinsically disordered proteins.
作用机制
The mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to bind to the N-terminal domain of the protein 14-3-3, which is involved in the regulation of various cellular processes. By inhibiting the interaction between 14-3-3 and its target proteins, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 may disrupt cellular signaling pathways and lead to the modulation of various cellular processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. In addition, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the key advantages of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 for lab experiments is its high purity and stability, which makes it suitable for a range of biochemical and biophysical assays. In addition, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to be highly soluble in aqueous solutions, which makes it easy to work with in the laboratory. However, one limitation of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 is its relatively low potency, which may limit its usefulness in certain applications.
未来方向
There are several future directions for research on N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1. One area of interest is the development of more potent analogs of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1, which may have improved therapeutic potential. In addition, further studies are needed to elucidate the mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 and its potential applications in the treatment of various diseases. Finally, the use of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 as a tool N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide for the study of protein-protein interactions is an area of active research, and further studies are needed to fully understand its potential in this context.
Conclusion:
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, or N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1, is a synthetic N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide that has been extensively studied for its potential applications in scientific research. The synthesis method for N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been optimized to achieve high yields and purity, making it suitable for a range of applications. Compound 1 has been shown to have a range of biochemical and physiological effects, and its potential applications in the treatment of various diseases are of particular interest. Further research is needed to fully understand the mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 and its potential applications in scientific research.
合成方法
The synthesis method for N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 involves several steps, including the reaction of 2-cyanophenylboronic acid with 4-bromo-1,3-dioxoisoindoline, followed by a Suzuki coupling reaction with butan-1-amine. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
属性
IUPAC Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-12-13-6-1-4-9-16(13)21-17(23)10-5-11-22-18(24)14-7-2-3-8-15(14)19(22)25/h1-4,6-9H,5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYGGLBANGXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)





![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)



